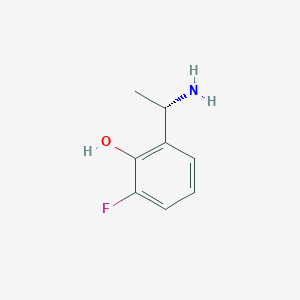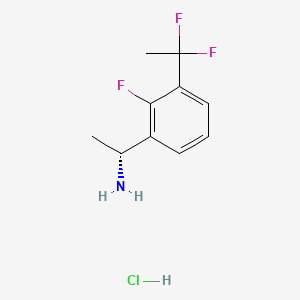
4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium is a chemical compound with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with an amino group and an ethoxy-oxoethyl group. It is often used in various chemical and biological research applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium typically involves the reaction of 1-methylpyridine with bromoethanol, followed by an acidic cyclization reaction . The reaction conditions generally include:
Reactants: 1-methylpyridine and bromoethanol.
Solvent: Acetonitrile or another suitable organic solvent.
Catalyst: Acidic catalyst for cyclization.
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethoxy-oxoethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like acetonitrile, ethanol.
Temperature: Varies depending on the reaction, typically room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amino alcohols or other reduced forms.
科学的研究の応用
4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and as a catalyst or ligand in industrial processes.
作用機序
The mechanism of action of 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its amino and ethoxy-oxoethyl groups play crucial roles in these interactions, facilitating binding and reactivity .
類似化合物との比較
Similar Compounds
1-(2-Ethoxy-2-oxoethyl)pyridinium: Similar structure but lacks the amino group.
4-Amino-1-(2-hydroxyethyl)pyridin-1-ium: Similar structure but with a hydroxyethyl group instead of an ethoxy-oxoethyl group.
Uniqueness
4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The presence of both the amino group and the ethoxy-oxoethyl group allows for diverse chemical interactions and applications, distinguishing it from other similar compounds .
特性
分子式 |
C9H13N2O2+ |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
ethyl 2-(4-aminopyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-5-3-8(10)4-6-11/h3-6,10H,2,7H2,1H3/p+1 |
InChIキー |
XKBXHCPJXDAIJK-UHFFFAOYSA-O |
正規SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde](/img/structure/B13651432.png)
![18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13651433.png)



![Ethyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13651452.png)








